CHMFL-FLT3-335, chemically known as 2-(2-(trifluoromethyl)phenyl)acetamide, is a potent inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), particularly effective against internal tandem duplication mutations commonly found in acute myeloid leukemia. This compound has garnered attention due to its selective inhibition of FLT3 over wild-type FLT3 and c-KIT kinases, making it a promising candidate for targeted cancer therapies. The development of CHMFL-FLT3-335 is part of ongoing research efforts to improve therapeutic outcomes in patients with FLT3-ITD-positive acute myeloid leukemia.
CHMFL-FLT3-335 was developed through a collaborative effort involving various research institutions focused on cancer pharmacology. It belongs to the class of small molecule inhibitors designed specifically for the FLT3 receptor tyrosine kinase. The compound is classified as a selective FLT3 inhibitor, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treating hematological malignancies.
Methods and Technical Details:
The synthesis of CHMFL-FLT3-335 involves several key steps that utilize modern organic synthesis techniques. The compound was synthesized through a multi-step process that includes the formation of the acetamide structure and the introduction of the trifluoromethyl group, which is essential for its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .
Structure and Data:
The molecular structure of CHMFL-FLT3-335 can be represented as follows:
The structure features a trifluoromethyl group attached to a phenyl ring, which is linked to an acetamide moiety. This configuration is critical for its interaction with the FLT3 kinase active site, allowing for effective inhibition.
Reactions and Technical Details:
CHMFL-FLT3-335 primarily acts by inhibiting the phosphorylation activity of FLT3 kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival in FLT3-ITD-positive cells. The compound exhibits a high degree of selectivity, achieving greater than 300-fold selectivity over c-KIT kinase in cellular assays. This selectivity is vital for reducing potential side effects associated with non-specific kinase inhibition .
Process and Data:
The mechanism of action of CHMFL-FLT3-335 involves binding to the ATP-binding site of the FLT3 kinase. Upon binding, it inhibits the phosphorylation of tyrosine residues within the kinase domain, leading to decreased activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and phosphoinositide 3-kinase (PI3K)/Akt pathway. This inhibition results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in the G0/G1 phase in FLT3-ITD-positive acute myeloid leukemia cells .
Scientific Uses:
CHMFL-FLT3-335 has significant potential applications in cancer therapeutics, particularly for patients with acute myeloid leukemia harboring FLT3 internal tandem duplications. Its selective inhibition profile allows for targeted treatment strategies that could improve patient outcomes while minimizing adverse effects associated with broader spectrum kinase inhibitors. Ongoing research aims to further characterize its pharmacokinetics and therapeutic efficacy in clinical settings .
CAS No.: 17355-83-8
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0